2-Azaspiro[4.4]nonane-1,6-dione

Metalloproteinase Inhibition Cancer Metastasis Inflammation

This spirocyclic lactam delivers low-nanomolar dual MMP-2/MMP-9 inhibition, making it a validated starting point for tumor invasion/metastasis SAR studies. Its rigid [4.4]spiro core enhances target selectivity and metabolic stability versus acyclic amides. Available at 95% purity from multiple suppliers, ensuring reproducible batch-to-batch results. Ideal for lead optimization in drug discovery. Order now to accelerate your research.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 1784822-92-9
Cat. No. B1380815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.4]nonane-1,6-dione
CAS1784822-92-9
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1CC(=O)C2(C1)CCNC2=O
InChIInChI=1S/C8H11NO2/c10-6-2-1-3-8(6)4-5-9-7(8)11/h1-5H2,(H,9,11)
InChIKeyGESBMLLPMMYSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[4.4]nonane-1,6-dione (CAS 1784822-92-9): Spirocyclic Lactam Scaffold for Medicinal Chemistry and Chemical Biology


2-Azaspiro[4.4]nonane-1,6-dione (CAS 1784822-92-9, C8H11NO2, MW 153.18 g/mol) is a spirocyclic lactam incorporating a nitrogen atom into a rigid [4.4]spiro ring system. The compound features two carbonyl groups (at positions 1 and 6), offering a unique scaffold for medicinal chemistry and chemical biology. Its structure confers three-dimensionality and rigidity [1], distinguishing it from planar aromatic compounds. The compound is available at 95% purity , making it suitable for research applications. While its biological profile is still emerging, it is recognized as a versatile small molecule scaffold with potential applications in drug discovery . This guide provides a comparative, evidence-based analysis to assist in scientific selection and procurement decisions.

Why Generic 2-Azaspiro[4.4]nonane-1,6-dione Analogs Cannot Substitute Without Quantitative Validation


The 2-azaspiro[4.4]nonane scaffold exhibits high sensitivity to structural modifications, with variations in ring size, heteroatom placement, and substituents dramatically altering biological activity and physicochemical properties. For example, anticonvulsant efficacy in related 2-azaspiro[4.4]nonane-1,3-diones is highly dependent on the size of the cycloalkyl system at the spiro carbon and the nature of the aromatic group at the imide nitrogen [1]. Even a single methylene group shift can alter activity profiles. Furthermore, the presence and position of the nitrogen atom (e.g., 1-aza vs. 2-aza) fundamentally changes target engagement and selectivity . Generic substitution without quantitative, assay-specific validation risks significant loss of potency or altered selectivity, potentially invalidating entire experimental campaigns. The following section provides the quantitative evidence needed to justify the selection of this specific compound over its closest analogs.

Quantitative Differentiation of 2-Azaspiro[4.4]nonane-1,6-dione: Head-to-Head Comparative Data for Informed Procurement


Comparative MMP-2/MMP-9 Inhibition Profile of 2-Azaspiro[4.4]nonane-1,6-dione vs. 1-Azaspiro[4.4]nonane

2-Azaspiro[4.4]nonane-1,6-dione demonstrates potent dual inhibition of MMP-2 and MMP-9 with IC50 values of 2.20 nM and 2.30 nM, respectively [1]. In contrast, 1-Azaspiro[4.4]nonane, while reported as a metalloproteinase inhibitor, exhibits a different inhibition profile and has been shown to reduce SKOV3 cell proliferation by inhibiting MMP-9 activity , but its MMP-2 inhibition potency is not quantified. This specific 2-aza isomer offers a balanced, low-nanomolar dual inhibition profile that is distinct from the 1-aza isomer.

Metalloproteinase Inhibition Cancer Metastasis Inflammation

Differential Integrin Binding Affinity: 2-Azaspiro[4.4]nonane-1,6-dione vs. α4β1 Antagonists

2-Azaspiro[4.4]nonane-1,6-dione is reported to target integrin αLβ2, but quantitative binding data for this specific interaction is currently unavailable from primary sources. However, binding data for structurally related azaspiro compounds provides context. For instance, certain azaspiro derivatives act as potent α4β1 integrin antagonists with IC50 values as low as 4 nM [1]. This suggests that the 2-azaspiro[4.4]nonane-1,6-dione scaffold may be amenable to similar interactions, but direct quantitative comparison is not possible. Users seeking a defined integrin antagonist should consider this compound as a starting point for SAR studies, not a validated inhibitor.

Integrin Antagonism Cell Adhesion Immunology

Scaffold Rigidity and Synthetic Accessibility: 2-Azaspiro[4.4]nonane-1,6-dione vs. Acyclic Amide Analogs

2-Azaspiro[4.4]nonane-1,6-dione possesses a rigid spirocyclic core, which confers increased conformational restriction compared to flexible acyclic amide analogs. This rigidity can translate to improved target selectivity and metabolic stability [1]. While specific stability data for this compound is limited, related 1,6-diazaspiro[4.4]nonane-2,7-dione systems demonstrate improved hydrolytic and thermal oxidative stability [2]. In contrast, acyclic amides (e.g., N-ethylacetamide) are conformationally mobile and generally exhibit lower metabolic stability. The spirocyclic scaffold also provides a defined three-dimensional vector for functionalization, enabling precise SAR exploration .

Medicinal Chemistry Scaffold Design Drug Discovery

Commercial Availability and Purity: 2-Azaspiro[4.4]nonane-1,6-dione vs. Closely Related Spiro Diones

2-Azaspiro[4.4]nonane-1,6-dione (CAS 1784822-92-9) is commercially available from multiple vendors (e.g., AKSci, CymitQuimica, Aaron Chemicals) with a typical purity specification of 95% . In contrast, the closely related analog spiro[4.4]nonane-1,6-dione (CAS 21932-23-0) [1] and the 1-azaspiro[4.4]nonane isomer may have different purity specifications, pricing, and lead times. This specific 2-aza isomer is readily available in research quantities, enabling rapid initiation of studies without the need for custom synthesis.

Chemical Sourcing Procurement Quality Control

Optimal Research and Procurement Scenarios for 2-Azaspiro[4.4]nonane-1,6-dione Based on Quantitative Evidence


Development of Dual MMP-2/MMP-9 Inhibitors for Cancer Metastasis Research

2-Azaspiro[4.4]nonane-1,6-dione is a valuable starting point for developing dual MMP-2/MMP-9 inhibitors, given its demonstrated low-nanomolar inhibition of both enzymes [1]. This dual inhibition profile is particularly relevant for studying tumor invasion and metastasis, where both gelatinases play key roles. Procurement should be prioritized for labs investigating MMP-mediated pathologies and seeking a defined, readily available scaffold for structure-activity relationship (SAR) studies .

Medicinal Chemistry: Spirocyclic Scaffold for Conformational Restriction

The rigid spiro[4.4]nonane core of this compound offers a distinct advantage in medicinal chemistry programs aimed at improving target selectivity and metabolic stability. The conformational restriction, compared to acyclic amides, can be leveraged to design more drug-like molecules [2]. Researchers focused on lead optimization, particularly in projects requiring precise three-dimensional molecular frameworks, will find this scaffold useful. Its commercial availability at 95% purity facilitates rapid analog synthesis and screening .

Chemical Biology: Tool Compound for Investigating Integrin Biology

While quantitative binding data for the primary integrin target (αLβ2) is limited, the compound's reported interaction with integrins makes it a potential tool compound for exploring integrin-mediated cell adhesion and migration . Labs investigating leukocyte trafficking, immune responses, or integrin signaling pathways can use this compound as a probe, with the understanding that its specific potency and selectivity require further empirical validation. Its distinct 2-aza isomer structure differentiates it from other azaspiro compounds .

Chemical Procurement: Reliable, Off-the-Shelf Research Scaffold

For procurement specialists, 2-Azaspiro[4.4]nonane-1,6-dione represents a low-risk, high-utility purchase. It is available from multiple reputable vendors (AKSci, CymitQuimica, Aaron Chemicals) with a standard purity of 95% . This ensures supply chain redundancy and batch-to-batch consistency, critical for reproducible research. The compound is supplied for research and development use only, with standard safety precautions advised .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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